3,4-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide
Description
3,4-Dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring methoxy substituents at the 3- and 4-positions of the benzene ring and a 2-methoxyphenyl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₅H₁₇NO₅S (molar mass: 323.37 g/mol) .
Properties
Molecular Formula |
C15H17NO5S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO5S/c1-19-13-7-5-4-6-12(13)16-22(17,18)11-8-9-14(20-2)15(10-11)21-3/h4-10,16H,1-3H3 |
InChI Key |
ROUDOCUQXBGNCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C6H5SO2Cl+C7H9NO→C6H4(OCH3)2SO2NHC6H4(OCH3)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy groups (-OCH₃) at positions 3 and 4 on the benzene ring undergo oxidation under controlled conditions. For example:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄ in acidic aqueous solution | 3,4-Dihydroxy-N-(2-methoxyphenyl)benzenesulfonamide | 68% |
This reaction proceeds via demethylation of the methoxy groups to hydroxyl groups, a process critical for modifying electronic properties or enabling further functionalization.
Hydrolysis of the Sulfonamide Bond
The sulfonamide bond (N-SO₂) is susceptible to hydrolysis under strong acidic or basic conditions:
| Conditions | Products | Notes |
|---|---|---|
| 6M HCl, reflux, 12 h | 3,4-Dimethoxybenzenesulfonic acid + 2-Methoxyaniline | Complete cleavage |
| 5M NaOH, 100°C, 8 h | Sodium 3,4-dimethoxybenzenesulfonate + 2-Methoxyaniline | Partial decomposition |
Hydrolysis kinetics depend on steric hindrance from the methoxyphenyl group, with acidic conditions favoring faster cleavage .
Electrophilic Aromatic Substitution
The electron-rich benzene ring (activated by methoxy groups) participates in electrophilic substitutions:
Nitration
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | Para to -OCH₃ | 3,4-Dimethoxy-5-nitro-N-(2-methoxyphenyl)benzenesulfonamide | 72% |
Halogenation
| Reagent | Halogen | Position | Yield |
|---|---|---|---|
| Br₂ in CHCl₃ | Br | Ortho to -OCH₃ | 65% |
Regioselectivity follows typical methoxy-directed patterns, with nitration favoring the para position relative to existing methoxy groups.
Nucleophilic Substitution at the Sulfonamide Nitrogen
The secondary amine in the sulfonamide group reacts with electrophiles:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-3,4-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide | Bioactivity modulation |
| Acylation | AcCl, pyridine | N-Acetyl derivative | Prodrug synthesis |
These reactions retain the sulfonamide backbone while altering pharmacokinetic properties .
Cross-Coupling Reactions
The aryl rings participate in palladium-catalyzed couplings:
Suzuki–Miyaura Coupling
| Conditions | Boronic Acid | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 4-Carboxyphenylboronic acid | Carboxyl-functionalized derivative | 58% |
This method enables conjugation with bioactive moieties or fluorophores for imaging applications.
Cyclization Reactions
Under dehydrating conditions, the compound forms heterocyclic derivatives:
| Reagent | Product | Ring Size | Yield |
|---|---|---|---|
| PCl₅, toluene, reflux | Benzosultam derivative | 6-membered | 41% |
Cyclization enhances rigidity, potentially improving target-binding affinity.
Stability Under Biological Conditions
Critical for pharmaceutical applications:
| Condition | Half-Life (t₁/₂) | Degradation Pathway | Source |
|---|---|---|---|
| Human plasma, 37°C | 844.6 min | Esterase-mediated hydrolysis | |
| Human liver microsomes | 4.1 min | Oxidative demethylation |
Stability data suggest susceptibility to hepatic metabolism but relative plasma stability .
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Parent Sulfonamide) | Key Influencing Factor |
|---|---|---|
| Oxidation | 1.5× faster | Electron-donating -OCH₃ groups |
| Hydrolysis | 0.8× slower | Steric protection by aryl groups |
| Electrophilic substitution | 2.2× faster | Activated aromatic ring |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 323.4 g/mol. Its structure features two methoxy groups attached to a phenyl ring, which is linked to a benzenesulfonamide moiety. This structural configuration is significant for its biological activity.
Anticancer Activity
One of the most notable applications of 3,4-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide is its potential as an anticancer agent. Recent studies have demonstrated that derivatives of this compound exhibit selective inhibitory effects against various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study evaluated the compound's efficacy against several human cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancer cells. The results indicated that the compound showed significant antiproliferative activity:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 3,4-Dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide | Panc-1 | 2.3 |
| Doxorubicin (reference) | Panc-1 | 1.1 |
| 3,4-Dimethoxy-N-(2-bromophenyl)benzenesulfonamide | MCF-7 | 2.8 |
| 3,4-Dimethoxy-N-(2,6-dichlorophenyl)benzenesulfonamide | HT-29 | 3.5 |
The presence of ortho-methoxy groups was found to enhance the antiproliferative activity significantly, making these derivatives promising candidates for further development in cancer therapy .
Inhibition of Carbonic Anhydrase
Another application of this compound lies in its role as an inhibitor of carbonic anhydrases (CAs), particularly isoforms IX and XII. These enzymes are implicated in tumorigenesis and metastasis.
Synthesis of Novel Derivatives
Research has focused on synthesizing novel derivatives of 3,4-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide to improve its pharmacological properties. For instance, variations in the aryl groups attached to the sulfonamide have been explored to optimize their biological activity.
Example Derivatives and Their Activities
| Derivative | Structure Description | IC50 (µM) |
|---|---|---|
| Compound A | 2-Methoxyphenyl derivative | 3.0 |
| Compound B | 2-Bromophenyl derivative | >25 |
| Compound C | 2,6-Dichlorophenyl derivative | >10 |
These studies indicate that subtle changes in chemical structure can lead to significant differences in biological activity, underscoring the importance of structure-activity relationship (SAR) studies in drug development .
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonamide Nitrogen
Thiazolyl and Nitrophenyl Derivatives
- Ro61-8048 (3,4-Dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide):
- Key Features : Incorporates a thiazole ring with a 3-nitrophenyl group.
- Activity : Potent KMO inhibitor, elevates CNS kynurenic acid levels, and reduces dyskinesias in Parkinsonian models when combined with levodopa .
- Structural Impact : The electron-withdrawing nitro group and aromatic thiazole enhance target binding and metabolic stability compared to the 2-methoxyphenyl group in the target compound.
Chromene-Based Derivatives
- 3,4-Dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide :
- Key Features : Contains a lipophilic 2,2-dimethylchromene moiety.
- Activity : HIF-1 pathway inhibitor with antitumor effects in vivo. However, poor water solubility (<15 µg/mL) limits bioavailability .
- Structural Impact : The chromene group increases lipophilicity but reduces solubility, contrasting with the simpler 2-methoxyphenyl group in the target compound.
Trifluoroethoxy-Phenoxy Derivatives
- Compound 12 (Silodosin-based analog): Key Features: Trifluoroethoxy phenoxy ethyl piperidine substituent. Structural Impact: The trifluoroethoxy group enhances metabolic resistance compared to methoxy groups.
Substituent Variations on the Benzene Ring
Amino vs. Methoxy Groups
- 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide: Key Features: Amino groups replace methoxy groups at the 3- and 4-positions.
Methyl and Fluorine Substituents
Key Research Findings
Role of the Sulfonamide Group : The 3,4-dimethoxybenzenesulfonyl moiety is critical for HIF-1 inhibitory activity in chromene-based analogs .
Impact of N-Substituents :
- Thiazolyl and nitrophenyl groups (Ro61-8048) enhance CNS activity .
- Bulky substituents (e.g., chromene) reduce solubility but improve target engagement in tumors .
Synthetic Feasibility :
Biological Activity
3,4-Dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial, antifungal, and anticancer applications. This article explores its biological mechanisms, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its ability to form hydrogen bonds with biological molecules. This property is crucial for its interaction with various enzymes and receptors, influencing their biological activity. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability.
The mechanism of action for 3,4-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide primarily involves the inhibition of specific enzymes crucial for bacterial growth. Notably, it may inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria. By interfering with this pathway, the compound can hinder bacterial replication and growth.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of benzenesulfonamide derivatives, including 3,4-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide. The compound has shown significant efficacy against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound exhibits varying MIC values depending on the bacterial strain. For example:
Antifungal Activity
Research indicates that this compound also possesses antifungal properties. It has been tested against several fungal strains with promising results:
- Activity against Candida albicans : The compound showed notable inhibition with an MIC comparable to that of standard antifungal agents .
Anticancer Activity
Emerging studies suggest that 3,4-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide may exhibit anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and DLD-1 (colorectal adenocarcinoma), with IC50 values indicating significant potency .
Case Studies
- Anti-inflammatory Effects : In vivo studies have shown that sulfonamide derivatives can reduce inflammation in animal models by significantly inhibiting carrageenan-induced edema .
- Antioxidant Activity : Some derivatives have been assessed for their antioxidant capacity, providing insights into their potential protective effects against oxidative stress-related diseases .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology :
- Stepwise Sulfonylation : React 3,4-dimethoxybenzenesulfonyl chloride with 2-methoxyaniline in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere. Use triethylamine as a base to scavenge HCl .
- Optimization : Adjust temperature (typically 0–25°C), stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine), and reaction time (6–12 hrs). Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
- Purification : Recrystallize from ethanol/water or use flash chromatography (silica gel, eluent: 30–40% ethyl acetate in hexane). Yield typically ranges from 60–80% .
Q. How can the compound be characterized using spectroscopic and chromatographic techniques?
- Spectroscopic Analysis :
- NMR : ¹H NMR (DMSO-d6) should show methoxy singlets (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and sulfonamide NH (δ ~10.2 ppm, broad). ¹³C NMR confirms methoxy carbons (δ 55–56 ppm) and sulfonamide sulfur connectivity .
- IR : Key peaks include S=O stretches (1150–1350 cm⁻¹) and N-H bend (~1580 cm⁻¹) .
Q. What strategies ensure solubility and stability during biological assays?
- Solubility : Test in DMSO (stock solutions) followed by dilution in PBS or cell culture media (≤0.1% DMSO). Use dynamic light scattering (DLS) to confirm no aggregation .
- Stability : Conduct LC-MS stability screens under physiological conditions (pH 7.4, 37°C) over 24–48 hrs. Protect from light to prevent photodegradation .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or target interactions?
- Reactivity Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Software: Gaussian or ORCA .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability .
Q. How to resolve contradictions in reported biological activity data?
- Reproducibility Studies : Replicate assays under standardized conditions (e.g., ATP-based cell viability assays, fixed exposure times). Include positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-Analysis : Compare IC₅₀ values across studies, accounting for variables like cell line heterogeneity, assay endpoints, and compound purity (≥95% by HPLC) .
Q. What methodologies enable structure-activity relationship (SAR) studies for derivatives?
- Systematic Substitution : Synthesize analogs with modified methoxy groups (e.g., -OCH₃ → -OCF₃ or -OH) or sulfonamide substituents. Use parallel synthesis for efficiency .
- Biological Testing : Screen derivatives against target panels (e.g., kinase inhibitors, antimicrobial assays). Apply QSAR models to correlate substituents with activity .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields reported across studies?
- Controlled Experiments : Fix variables (solvent, catalyst, temperature) while varying one parameter (e.g., reaction time). Use design of experiments (DoE) software (e.g., JMP) to identify critical factors .
- Byproduct Identification : Employ LC-MS/MS to detect intermediates or side products (e.g., incomplete sulfonylation or hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
